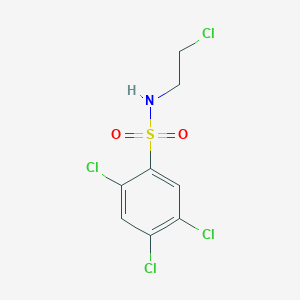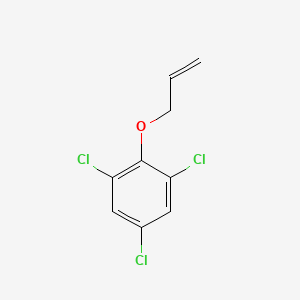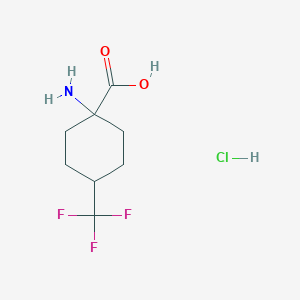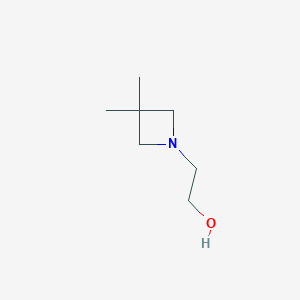
3,3-dimethyl-1-Azetidineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-Azetidineethanol is a four-membered heterocyclic compound containing an azetidine ring with a hydroxyl group and two methyl groups attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-Azetidineethanol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-1-butanol with an azetidine precursor in the presence of a strong base. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3,3-Dimethyl-1-Azetidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include substituted azetidines, alcohol derivatives, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,3-Dimethyl-1-Azetidineethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3,3-Dimethyl-1-Azetidineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the azetidine ring can interact with hydrophobic pockets, leading to modulation of biological activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
3,3-Dimethyl-1-butanol: Similar in structure but lacks the azetidine ring.
Azetidine-2-carboxylic acid: Contains an azetidine ring but differs in functional groups.
2-Methylazetidine: Similar ring structure but with different substituents
Uniqueness: 3,3-Dimethyl-1-Azetidineethanol is unique due to the presence of both a hydroxyl group and two methyl groups on the azetidine ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2-(3,3-dimethylazetidin-1-yl)ethanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8(6-7)3-4-9/h9H,3-6H2,1-2H3 |
InChIキー |
OUJFGLDUGXRPLA-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)
![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
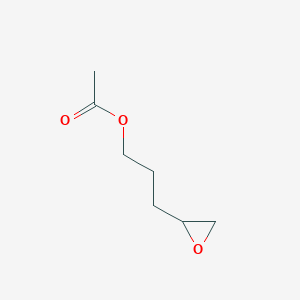
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)
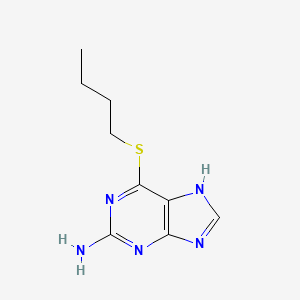
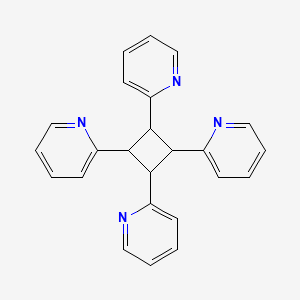
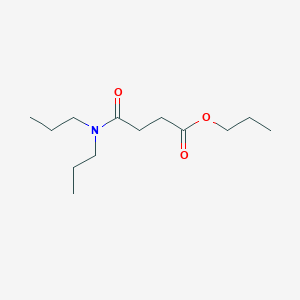
![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)
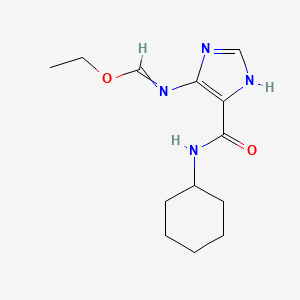
![N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide](/img/structure/B14003527.png)
